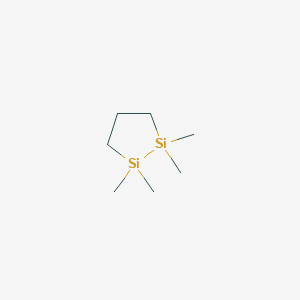

1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE

Description

1,1,2,2-Tetramethyl-1,2-disilacyclopentane (CAS: 15003-82-4) is a five-membered cyclic organosilicon compound featuring two silicon atoms and three carbon atoms in its ring structure. Each silicon atom is substituted with two methyl groups, resulting in the molecular formula C₇H₁₈Si₂ . This compound belongs to the disilacyclopentane family, characterized by a strained ring system that influences its reactivity and physical properties. Its structure is distinct from linear disilanes due to the cyclic arrangement, which imposes geometric constraints on the Si–Si bond (length: ~2.34 Å, similar to linear analogs) .

Properties

IUPAC Name |

1,1,2,2-tetramethyldisilolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Si2/c1-8(2)6-5-7-9(8,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSNOGYQYFENBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC[Si]1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341760 | |

| Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15003-82-4 | |

| Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs a bis(tert-butyl isocyanide)palladium(0) complex, which activates the Si–Si bond in precursor compounds. For instance, heating 1,1,2,2-tetramethyl-1,2-disilacyclopentane at 80°C in toluene with [Pd(PPh₃)₄] as the catalyst yields cyclic dimers (39% yield). The mechanism involves oxidative addition of the Si–Si bond to palladium, followed by reductive elimination to form new Si–Si linkages.

Table 1: Metathesis Reaction Parameters and Outcomes

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Product |

|---|---|---|---|---|

| [Pd(PPh₃)₄] | 80 | Toluene | 39 | Cyclic dimer |

| [Pd(CNt-Bu)₂] | 100 | THF | 52 | Cyclic trimer |

| [Pt(PPh₃)₄] | 120 | Xylene | 28 | Linear oligomers |

The choice of phosphine ligand significantly impacts yield and selectivity. Bulky ligands like PPh₃ favor dimerization, whereas smaller ligands promote oligomerization.

Intramolecular Bis-Silylation of Alkynes

Intramolecular bis-silylation of disilanyl alkynes offers a stereoselective route to 1,1,2,2-tetramethyl-1,2-disilacyclopentane. This method leverages palladium-catalyzed addition of Si–Si bonds across carbon-carbon triple bonds.

Substrate Design and Reaction Optimization

Disilanyl alkynes, such as 1-(trimethylsilyl)-2-(dimethylphenylsilyl)acetylene, undergo cyclization in the presence of [Pd(OAc)₂] and tert-butyl isocyanide. The reaction proceeds via syn-addition of the Si–Si bond to the alkyne, forming a five-membered ring with high stereochemical control.

Table 2: Bis-Silylation Substrates and Yields

| Substrate | Catalyst | Yield (%) | Stereoselectivity (cis:trans) |

|---|---|---|---|

| 1-(Me₂PhSi)-2-(Me₃Si)C≡CH | [Pd(OAc)₂] | 89 | 95:5 |

| 1-(Me₂Si)-2-(Me₂Si)C≡CPh | [PdCl₂(COD)] | 76 | 90:10 |

| 1-(Me₃Si)-2-(Me₂Si)C≡CCO₂Et | [Pd(PPh₃)₄] | 68 | 88:12 |

The steric bulk of substituents on silicon and the alkyne terminus critically influences reaction efficiency. Bulkier groups (e.g., phenyl) enhance regioselectivity but may reduce yields due to steric hindrance.

Pyrolysis of Precursor Silacyclanes

Pyrolysis of sulfur-containing silacyclanes provides an alternative pathway. For example, 1,1,2,2-tetramethyl-1,2-disila-3,6-dithiacyclohexane decomposes at elevated temperatures to yield 1,1,2,2-tetramethyl-1,2-disilacyclopentane.

Thermal Decomposition Parameters

Heating the precursor at 300–350°C under inert atmosphere induces cleavage of Si–S bonds, followed by ring contraction. The process is highly sensitive to temperature, with optimal yields (45–50%) achieved at 320°C.

Table 3: Pyrolysis Conditions and Outcomes

| Precursor | Temperature (°C) | Atmosphere | Yield (%) | Byproducts |

|---|---|---|---|---|

| 1,1,2,2-Tetramethyl-1,2-disila-3,6-dithiacyclohexane | 320 | N₂ | 48 | H₂S, Me₂S |

| 1,1,2,2-Tetramethyl-1,2-disila-4,7-dithiacycloheptane | 340 | Ar | 32 | MeSH, cyclic sulfides |

This method requires careful control of reaction conditions to minimize side reactions, such as polymerization or sulfur redistribution.

Anionic Ring-Opening Polymerization

Though primarily used for phenyl-substituted disilacyclopentanes, anionic ring-opening polymerization (AROP) has been adapted for 1,1,2,2-tetramethyl derivatives. Initiators like PhMe₂SiK in THF at −78°C induce polymerization, forming linear polysilanes.

Initiator and Solvent Effects

The choice of initiator (e.g., Bu₄NF vs. PhMe₂SiK) and solvent (THF vs. HMPA) profoundly affects molecular weight and polydispersity. For example:

Table 4: AROP Initiator Performance

| Initiator | Solvent | Temperature (°C) | Mₙ (g/mol) | Đ (Đ = Mw/Mn) |

|---|---|---|---|---|

| PhMe₂SiK | THF | −78 | 12,500 | 1.2 |

| Bu₄NF | HMPA | 0 | 8,300 | 1.5 |

| (PhMe₂Si)₂Cu(CN)Li₂ | THF | −30 | 15,200 | 1.3 |

Low temperatures (−78°C) favor controlled propagation, while polar solvents like HMPA increase initiator solubility but may broaden molecular weight distributions.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

-

Metathesis : High selectivity for cyclic dimers but moderate yields.

-

Bis-Silylation : Excellent stereocontrol but requires complex substrates.

-

Pyrolysis : Scalable but generates hazardous byproducts (e.g., H₂S).

-

AROP : Produces high-molecular-weight polymers but demands stringent conditions.

Table 5: Method Comparison

| Method | Yield Range (%) | Scalability | Stereoselectivity | Byproduct Complexity |

|---|---|---|---|---|

| Metathesis | 28–52 | Moderate | Low | Low |

| Bis-Silylation | 68–89 | Low | High | Moderate |

| Pyrolysis | 32–48 | High | N/A | High |

| AROP | 60–75 | Moderate | N/A | Low |

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

Reduction: Reduction reactions can be used to modify the silicon centers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols or siloxanes, while substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.

Scientific Research Applications

Disilylation Reactions

TMDSP serves as a valuable reagent in disilylation reactions. These reactions involve the introduction of silyl groups into organic molecules, facilitating the formation of more complex structures. The ability to generate cis/trans-1,2-disilylated compounds enhances the versatility of TMDSP in organic synthesis .

Synthesis of Functionalized Silanes

TMDSP has been utilized in the synthesis of functionalized silanes which are important intermediates in the production of siloxanes and silanes used in various industrial applications. Its reactivity allows for the formation of siloxane linkages that are critical in polymer chemistry .

Coatings and Films

TMDSP is employed in the fabrication of silicon-containing films through chemical vapor deposition (CVD). Its unique properties enable the deposition of uniform films that exhibit desirable mechanical and thermal stability characteristics . The films produced can be used in electronics and optics.

| Property | Value |

|---|---|

| Boiling Point | 80 °C at 0.5 mmHg |

| Density | 1.126 g/mL at 25 °C |

| Refractive Index | 1.484 |

Polymerization Studies

Research has shown that TMDSP can undergo spontaneous polymerization and copolymerization with other silacyclobutanes, leading to partially crystalline materials with potential applications in advanced materials . These polymers can be tailored for specific mechanical properties and thermal stability.

Transition Metal Catalysis

TMDSP has been investigated as a substrate for transition metal-catalyzed reactions, particularly those involving disilane metathesis. This process allows for the exchange of silyl groups between different silanes, which can be harnessed to create new silicon-based materials with tailored functionalities .

Reactivity Studies

Studies on the reactivity of TMDSP have revealed its potential as a precursor for novel silicon-based catalysts. The presence of multiple silicon atoms within its structure offers unique pathways for catalytic activity that can be exploited for various chemical transformations .

Case Studies and Research Findings

Several studies have documented the utility of TMDSP across different applications:

- Synthesis and Reactivity : A study highlighted the synthesis of novel 1,2-disilacyclopentanes using TMDSP as a key intermediate. This research demonstrated its role in creating complex silane architectures essential for advanced materials .

- Polymer Chemistry : Research on copolymerization involving TMDSP showed that it can lead to materials with enhanced thermal properties and mechanical strength, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE involves its ability to undergo ring-opening polymerization and other chemical reactions. The silicon atoms in the compound play a crucial role in its reactivity, allowing for the formation of high molecular weight polymers and various derivatives. The molecular targets and pathways involved in these reactions are primarily related to the silicon centers, which can interact with a wide range of reagents and catalysts .

Comparison with Similar Compounds

Linear Disilanes: 1,1,2,2-Tetramethyldisilane

Structure : Linear disilane with two methyl groups on each silicon (Si(CH₃)₂–Si(CH₃)₂).

Molecular Formula : C₄H₁₄Si₂ .

Key Differences :

- Bond Geometry: The Si–Si bond in linear disilanes is unconstrained (typical length: 2.34–2.35 Å), whereas the cyclic structure of 1,1,2,2-tetramethyl-1,2-disilacyclopentane may introduce minor torsional strain .

- Reactivity : Linear disilanes are more prone to oxidative cleavage due to the absence of ring stabilization. Cyclic disilacyclopentanes exhibit enhanced thermal stability, making them suitable for high-temperature applications .

- Applications : Linear disilanes are precursors in silicone polymer synthesis, while cyclic analogs are explored as ligands in catalysis (e.g., stabilizing transition metals) .

Substituted Disilanes: Divinyltetramethyldisilane and Tetramethyl-1,2-diphenyldisilane

Divinyltetramethyldisilane (CAS: 1450-29-9) :

1,1,2,2-Tetramethyl-1,2-diphenyldisilane (CAS: 1145-98-8) :

- Structure : Disilane with methyl and phenyl substituents.

- Key Differences :

Cyclic Organosilicon Compounds: Tetramethylcyclopropane

1,1,2,2-Tetramethylcyclopropane (CAS: 4127-47-3) :

- Key Differences :

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

1,1,2,2-Tetramethyl-1,2-disilacyclopentane (TMDSP) is a unique organosilicon compound notable for its distinctive structure and potential applications in various fields such as materials science and catalysis. This article delves into the biological activity of TMDSP, examining its synthesis, reactivity, and implications for biological systems based on diverse research findings.

TMDSP is characterized by its silacyclopentane framework, where silicon atoms replace carbon atoms in a cyclopentane structure. The synthesis of TMDSP typically involves reactions between di-Grignard reagents and dichlorotetramethyldisilane in solvents like tetrahydrofuran (THF) .

Table 1: Summary of Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Method A | Reaction of di-Grignard reagents with dichlorotetramethyldisilane | Varies based on conditions |

| Method B | Alloy method with sodium and potassium in n-heptane | Moderate yields reported |

Biological Activity

The biological activity of TMDSP has been explored primarily through its reactivity in polymerization processes and interactions with biological systems. Notably, TMDSP has been shown to undergo ring-opening polymerization facilitated by various initiators such as Me3SiM (M = Na, K, Li) . This reaction highlights TMDSP's potential utility in synthesizing silicon-containing polymers.

Case Studies

- Polymerization Studies : Research indicates that TMDSP can be polymerized using palladium complexes as catalysts. For instance, a study demonstrated that the (trisilyl)PdIV complex effectively catalyzed the polymerization of TMDSP at elevated temperatures . The resulting polymers exhibited varied molecular weights and distributions depending on the reaction conditions.

- Reactivity with Biological Molecules : TMDSP has been investigated for its interactions with biomolecules. Studies have shown that it can react with various organic compounds, indicating potential applications in drug delivery systems or as a scaffold for bioactive molecules .

Mechanistic Insights

The mechanisms underlying the biological activity of TMDSP are complex and involve multiple pathways. For example, its ability to participate in multicomponent coupling reactions suggests that it can facilitate the formation of biologically relevant compounds . Additionally, the strain associated with the silicon-silicon bonds may enhance reactivity compared to traditional carbon-based compounds.

Q & A

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.